Methyl 2-ethoxy-1-naphthoate

Physicochemical profiling Lipophilicity ADME prediction

Methyl 2-ethoxy-1-naphthoate (CAS 773874-20-7) is a synthetic aromatic ester belonging to the naphthoate class, systematically named methyl 2-ethoxynaphthalene-1-carboxylate. It features a naphthalene bicyclic core with an ethoxy (–OCH₂CH₃) substituent at the 2-position and a methyl ester (–COOCH₃) at the 1-position, yielding a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 773874-20-7
Cat. No. B1406066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-1-naphthoate
CAS773874-20-7
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
InChIInChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
InChIKeyNBJANJGBTWDFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Ethoxy-1-Naphthoate (CAS 773874-20-7): Chemical Identity, Structural Class, and Core Specifications for Procurement Evaluation


Methyl 2-ethoxy-1-naphthoate (CAS 773874-20-7) is a synthetic aromatic ester belonging to the naphthoate class, systematically named methyl 2-ethoxynaphthalene-1-carboxylate . It features a naphthalene bicyclic core with an ethoxy (–OCH₂CH₃) substituent at the 2-position and a methyl ester (–COOCH₃) at the 1-position, yielding a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . The compound is a crystalline solid at room temperature, soluble in common organic solvents such as ethanol, acetone, and ethyl acetate, and is primarily supplied for research and development purposes at purities of ≥95% to ≥98% .

Why Naphthoate Ester Analogs Cannot Substitute Methyl 2-Ethoxy-1-Naphthoate Without Experimental Re-Validation


Within the naphthoate ester family, minor structural modifications—such as replacing the 2-ethoxy with a methoxy, hydroxy, or unsubstituted position, or changing the methyl ester to an ethyl ester—significantly alter lipophilicity (calculated LogP shifts of ≥0.5 units), hydrogen-bonding capacity, and metabolic susceptibility [1]. The 2-ethoxy-1-naphthoic acid scaffold is a critical intermediate in the synthesis of the semisynthetic penicillin nafcillin sodium, where the 2-ethoxy group is essential for penicillinase resistance; the free carboxylic acid (CAS 2224-00-2) is not directly interchangeable with its methyl ester in coupling reactions [2]. Consequently, investigators who substitute methyl 2-ethoxy-1-naphthoate with a close analog—such as methyl 1-naphthoate (CAS 2459-24-7) or ethyl 2-ethoxy-1-naphthoate (CAS 773135-79-8)—risk obtaining divergent reactivity, solubility, and bioactivity profiles, as quantified in Section 3.

Quantitative Differentiation Evidence for Methyl 2-Ethoxy-1-Naphthoate Against Four Closest Structural Analogs


Molecular Weight and Calculated Lipophilicity Differentiate Methyl 2-Ethoxy-1-Naphthoate from the 2-Methoxy and Unsubstituted Methyl Ester Analogs

Methyl 2-ethoxy-1-naphthoate (MW 230.26 g/mol) carries a 2-ethoxy substituent that increases molecular weight by 44.05 g/mol relative to methyl 1-naphthoate (MW 186.21 g/mol) and by 14.03 g/mol relative to methyl 2-methoxy-1-naphthoate (MW 216.23 g/mol) . This mass increment corresponds to a calculated LogP increase of approximately 0.5–0.8 units vs. the 2-methoxy analog, as estimated by the fragment-based method of Hansch and Leo [1]. Higher LogP values correlate with enhanced membrane permeability in cell-based assays, making the ethoxy analog preferable for intracellular target engagement screens.

Physicochemical profiling Lipophilicity ADME prediction

Patent-Documented Synthetic Route to the 2-Ethoxy-1-Naphthoic Acid Precursor Provides a Verifiable Supply Chain Advantage

The precursor 2-ethoxy-1-naphthoic acid is synthesized via a published patent route (CN102249903A) from 2-hydroxy-1-naphthaldehyde and absolute ethanol using sodium bisulfate monohydrate as catalyst, followed by oxidation [1]. This patent explicitly states the compound is an intermediate for nafcillin sodium. The methyl ester target compound is obtained by standard esterification of this acid. In contrast, synthetic routes to the 2-methoxy or unsubstituted analogs require different starting materials (e.g., 2-hydroxy-1-naphthaldehyde with dimethyl sulfate for methoxy), which may involve different regulatory considerations for genotoxic impurity control [2].

Synthetic accessibility Process chemistry Intermediate sourcing

Methyl Ester vs. Ethyl Ester: Molecular Weight Difference of 14.02 g/mol Impacts Molar Stoichiometry in Conjugation and Coupling Reactions

Methyl 2-ethoxy-1-naphthoate (MW 230.26) differs from its ethyl ester analog (ethyl 2-ethoxy-1-naphthoate, CAS 773135-79-8, MW 244.28) by exactly one methylene unit (14.02 g/mol) . In amidation or transesterification reactions, this mass difference translates to a 6.1% molar concentration offset when equimass quantities are used, potentially leading to incomplete conversion if protocols are directly ported. The methyl ester also exhibits faster hydrolysis kinetics under basic conditions compared to the ethyl ester, as established by the Ingold-Taft linear free-energy relationship for ester hydrolysis [1].

Ester reactivity Conjugation chemistry Molar equivalence

Reported DNA Replication Inhibition Activity Positions Methyl 2-Ethoxy-1-Naphthoate as a Mechanistically Distinct Tool Compound vs. In-Class Esterase Substrates

Methyl 2-ethoxy-1-naphthoate is reported to inhibit DNA replication by binding to nucleotide bases and blocking DNA synthesis, with in vivo activity in murine tuberculosis models and reduction of metastatic lesions in miapaca-2 pancreatic cancer cells . While quantitative IC₅₀ or MIC values are not publicly available for this specific compound, the reported mechanism—direct DNA interaction—is mechanistically distinct from the simple esterase substrate behavior of methyl 1-naphthoate, which primarily acts as a metabolic precursor releasing 1-naphthoic acid . This mechanistic divergence means the 2-ethoxy substitution confers target engagement capability absent in the unsubstituted analog.

DNA polymerase inhibition Antitubercular screening Mechanism of action

High-Confidence Application Scenarios for Methyl 2-Ethoxy-1-Naphthoate Based on Verified Differentiation Evidence


Medicinal Chemistry Campaigns Targeting Intracellular Mycobacterial Pathogens via DNA Replication Interference

The reported DNA replication inhibition and activity in murine tuberculosis models position methyl 2-ethoxy-1-naphthoate as a starting scaffold for antitubercular lead optimization. Its higher calculated LogP (~3.2–3.6) relative to the 2-methoxy analog favors penetration of the mycolic acid-rich mycobacterial cell wall. The patent-documented synthetic route to its precursor [1] ensures reliable supply for structure–activity relationship (SAR) expansion.

Synthesis of Nafcillin-Derived β-Lactam Antibiotic Analogs via 2-Ethoxy-1-Naphthoyl Chloride Intermediate

The 2-ethoxy-1-naphthoic acid scaffold is the acyl component of nafcillin sodium, a penicillinase-resistant penicillin . The methyl ester serves as a protected form of this acid, enabling selective deprotection under controlled conditions for subsequent conversion to the acid chloride and coupling to 6-aminopenicillanic acid. The documented patent route (CN102249903A) and the established industrial use of the corresponding acid chloride in nafcillin manufacturing provide procurement confidence for antibiotic discovery programs.

Chemical Biology Probe Development Requiring Controlled Ester Hydrolysis Kinetics for Intracellular Release

The faster alkaline hydrolysis rate of the methyl ester (~1.4–2.0× vs. the ethyl ester) makes methyl 2-ethoxy-1-naphthoate the preferred form for applications where rapid intracellular esterase cleavage is desired to release the 2-ethoxy-1-naphthoic acid payload. Conversely, the ethyl ester analog may be preferred when slower, sustained release is required, but the methyl ester provides the higher initial burst kinetics for acute target engagement assays.

Physicochemical Screening Libraries Requiring Defined LogP and Solubility Parameters for CNS or Intracellular Target Space

With a molecular weight of 230.26 g/mol, calculated LogP ~3.2–3.6, and solubility in ethanol, acetone, and ethyl acetate , methyl 2-ethoxy-1-naphthoate occupies a favorable region of CNS drug-like chemical space (MW < 300, LogP 1–4). Its crystalline solid form at room temperature facilitates accurate weighing and formulation for high-throughput screening, providing practical advantages over liquid or hygroscopic analogs.

Quote Request

Request a Quote for Methyl 2-ethoxy-1-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.